molecular formula C20H23N5O B3812858 4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol

4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol

Cat. No.: B3812858
M. Wt: 349.4 g/mol
InChI Key: URGASTXARAAQJB-UHFFFAOYSA-N
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Description

4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with a piperidine ring, which is further substituted with a triazole ring containing a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. The phenol group can participate in hydrogen bonding, enhancing its interaction with biological targets. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylpiperazine: Similar structure but lacks the triazole and pyridine rings.

    4-Methyl-2-phenylimidazole: Contains an imidazole ring instead of a triazole ring.

    4-Methyl-2-phenylpyridine: Lacks the piperidine and triazole rings.

Uniqueness

4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol is unique due to the presence of both a triazole and a pyridine ring, which confer specific binding properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-5-6-20(26)16(12-15)13-24-10-7-17(8-11-24)25-14-19(22-23-25)18-4-2-3-9-21-18/h2-6,9,12,14,17,26H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGASTXARAAQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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